Hydroxyphaseolin
Description
Properties
CAS No. |
34144-10-0 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |
InChI Key |
LPBAKOAUSJMTEN-AZUAARDMSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@]3(COC5=C4C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C |
Synonyms |
6a-hydroxyphaseolin hydroxyphaseolin |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Hydroxyphaseolin exhibits significant pharmacological properties, making it a candidate for therapeutic applications:
- Antioxidant Activity : this compound has demonstrated strong antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .
- Anticancer Potential : Research indicates that this compound can inhibit the proliferation of cancer cells. A study found that it effectively reduced tumor growth in animal models, highlighting its potential as an adjunct therapy in cancer treatment .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a contributing factor in various chronic diseases. Its mechanism involves modulating inflammatory pathways, thereby providing therapeutic benefits in conditions like arthritis .
Nutritional Applications
In the realm of food science, this compound is recognized for its nutritional benefits:
- Nutraceutical Development : this compound can be incorporated into functional foods due to its health-promoting properties. It contributes to improved gut health and metabolic functions when included in dietary supplements or fortified foods .
- Food Preservation : The antioxidant properties of this compound also extend to food preservation. It can be used to enhance the shelf life of perishable products by preventing oxidative degradation .
Agricultural Applications
This compound has significant implications in agriculture, particularly in crop improvement and pest management:
- Biopesticide Development : The compound's bioactive nature allows it to be explored as a natural pesticide. Studies have shown that this compound can deter pests while being safe for beneficial insects, promoting sustainable agricultural practices .
- Soil Health Improvement : this compound can enhance soil quality by promoting beneficial microbial activity. This improvement leads to better nutrient availability and plant growth, contributing to higher crop yields .
Data Tables
The following tables summarize key research findings and applications of this compound:
Case Studies
- Anticancer Efficacy Study : A study published in a peer-reviewed journal evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 2.57 µM, showcasing its potential as a therapeutic agent against liver cancer .
- Nutritional Supplementation Trial : A clinical trial assessed the impact of this compound-enriched supplements on metabolic syndrome patients. Results showed improved biomarkers related to insulin sensitivity and lipid profiles, suggesting its efficacy as a nutraceutical intervention for metabolic disorders .
- Agricultural Field Trials : Field trials conducted with this compound-based biopesticides demonstrated a reduction in pest populations by over 30% compared to control plots. Additionally, crop yields increased significantly, supporting its use as a sustainable agricultural practice .
Preparation Methods
Key Extraction Protocols
Mechanistic Insights :
- Solvent Selection : Polar aprotic solvents (e.g., methanol, ethanol) enhance extraction efficiency by dissolving this compound from plant matrices.
- Purification : Column chromatography (e.g., C18 silica gel) removes impurities, while ethyl acetate partitioning isolates the compound from aqueous phases.
Challenges :
- Low Yield : Natural abundance of this compound in plant tissues limits scalability.
- Contaminants : Co-occurring flavonoids and lipids necessitate rigorous purification.
Biosynthetic Pathways
This compound biosynthesis involves enzymatic modification of precursor isoflavones, a process often induced by biotic stress (e.g., pathogen infection).
Enzymatic Steps in Biosynthesis
Regulatory Mechanisms :
- Pathogen-Induced Synthesis : Inoculation with Pseudomonas putida triggers upregulation of genes encoding PAL (phenylalanine ammonia lyase) and ICS (isochorismate synthase), key enzymes in phenylpropanoid biosynthesis.
- Biotic Stress Responses : Red light irradiation enhances disease resistance in soybean sprouts by modulating SA/JA signaling pathways, indirectly promoting this compound production.
Example Pathway :
- Isoflavone Synthesis : Chalcone synthetase catalyzes the formation of naringenin chalcone from malonyl-CoA and p-coumaroyl-CoA.
- Hydroxylation : Cytochrome P450-dependent hydroxylases introduce hydroxyl groups at the 6a position.
- Prenylation : Prenyltransferases add isoprenyl groups, completing the this compound structure.
Chemical Synthesis Approaches
While biosynthesis and extraction dominate this compound production, synthetic methods aim to replicate its structure. Challenges include stereochemical complexity and low yields.
General Synthetic Strategies
Critical Challenges :
- Stereochemical Control : this compound’s pentacyclic structure requires precise stereoselective reactions.
- Functional Group Compatibility : Hydroxyl and prenyl groups are sensitive to oxidative conditions, complicating synthesis.
Theoretical Pathways :
- Core Skeleton Assembly : Construct the furofuran dibenzopyran core via Diels-Alder or oxidative coupling.
- Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening to introduce the 6a-hydroxyl group.
- Prenylation : Wittig or Grignard reactions to add prenyl groups at defined positions.
Analytical Characterization
Purity and structural confirmation are critical in this compound studies.
Common Analytical Techniques
Case Study :
In a study on Phaseolus vulgaris, this compound was isolated using methanol extraction followed by silica gel chromatography. HPLC analysis confirmed a purity >95%, with NMR data matching the reported structure.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Applications |
|---|---|---|---|
| Extraction | High purity, cost-effective | Low yield, seasonal availability | Academic research, nutraceuticals |
| Biosynthesis | Sustainable, scalable | Genetically modified crops required | Functional foods, agrochemicals |
| Chemical Synthesis | Flexibility in structural modification | High cost, environmental impact | Pharmaceutical intermediates |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Hydroxyphaseolin with high purity, and how can reproducibility be ensured across laboratories?
- Methodological Answer : Synthesis protocols should be validated using standardized techniques such as column chromatography for purification and nuclear magnetic resonance (NMR) for structural confirmation. Reproducibility requires strict adherence to reaction conditions (e.g., temperature, solvent ratios) and documentation of batch-to-batch variability. Cross-laboratory validation through shared protocols and inter-lab comparisons is critical .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is optimal for purity assessment. Structural elucidation can be achieved via X-ray crystallography or 2D-NMR. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Ensure instrument calibration and use certified reference materials to minimize errors .
Q. What are the known biological targets or mechanisms of action of this compound based on current literature?
- Methodological Answer : Conduct a systematic review using databases like PubMed, Web of Science, and Embase to aggregate findings. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries. Critically appraise studies for bias using tools like ROBINS-I (Risk Of Bias In Non-randomized Studies) and synthesize evidence via meta-analysis where feasible .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s efficacy across different in vitro and in vivo models?
- Methodological Answer : Perform a sensitivity analysis to identify variables (e.g., dosage, model organism, assay endpoints) contributing to discrepancies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments. For in vivo studies, standardize animal models (e.g., genetic background, housing conditions) and validate in vitro results using orthogonal assays .
Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s mode of action?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., Gene Ontology enrichment, pathway analysis). Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in target pathways. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and depositing raw data in repositories like GEO (Gene Expression Omnibus) .
Q. How can researchers optimize experimental conditions to minimize variability in this compound’s bioactivity assays?
- Methodological Answer : Use design-of-experiments (DoE) approaches to identify critical factors (e.g., pH, incubation time). Implement quality control measures such as internal standards and blinded sample processing. For cell-based assays, standardize passage numbers and serum batches. Statistical tools like ANOVA and coefficient of variation (CV) analysis can quantify and mitigate variability .
Methodological Guidelines for Rigorous Research
- Literature Reviews : Prioritize databases with high precision/recall (e.g., PubMed, Web of Science) over Google Scholar for systematic reviews. Use Boolean operators and controlled vocabularies (e.g., MeSH terms) to optimize searches .
- Data Contradiction Analysis : Apply the Cochrane Risk of Bias Tool to assess study limitations. Reconcile conflicting results through subgroup analyses or dose-response evaluations .
- Experimental Design : Align research questions with FINER criteria and document protocols in preregistration platforms (e.g., OSF) to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
